
2-叔丁基-1-甲氧基-4-硝基苯
描述
2-Tert-butyl-1-methoxy-4-nitrobenzene is a chemical compound with the molecular formula C11H15NO3 . It is a derivative of benzene, which is one of the most fundamental structures in organic chemistry .
Molecular Structure Analysis
The molecular structure of 2-Tert-butyl-1-methoxy-4-nitrobenzene consists of a benzene ring substituted with a tert-butyl group, a methoxy group, and a nitro group . The exact positions of these substituents on the benzene ring are as indicated by the name of the compound.科学研究应用
化学反应和产物
研究表明,2-叔丁基-1-甲氧基-4-硝基苯可以参与各种化学反应并产生不同的化合物。例如,一项研究展示了叔丁基羟基苯酚(BHA)与亚硝酸钠或硝酸钾在紫外线照射下的反应,产生化合物,包括1-羟基-2-叔丁基-4-甲氧基-6-硝基苯 (Ishizaki et al., 1979)。另一项研究调查了在类似条件下BHA的降解产物,鉴定出类似2-叔丁基-1,4-二甲氧基苯这样的产物 (Ishizaki et al., 1978)。
致突变性研究
该化合物也被研究其致突变潜力。研究分离和测试羟基苯酚(BHA)和亚硝酸盐的反应产物发现,像1-羟基-2-叔丁基-4-甲氧基-6-硝基苯这样的化合物没有突变性证据 (Kalus et al., 1990)。
结构分析
有关类似化合物的结构分析的研究。例如,通过HNO3和1-叔丁基-4-甲氧基苯反应制备的5-叔丁基-2-甲氧基-1,3-二硝基苯的研究揭示了其分子结构和分子间相互作用的见解 (Ye, 2007)。
脱氯技术
该化合物已被用于脱氯技术。一项关于Raney镍催化剂上4-叔丁基-1-氯-2-硝基苯的催化脱氯研究探讨了影响反应的各种参数 (Li, 2014)。
其他化学研究
各种其他研究已经探讨了涉及类似化合物的化学性质和反应。例如,乙酸酐中4-叔丁基-o-二甲苯的硝化被探讨以了解加合物的形成和重芳构化 (Fischer & Teo, 1978)。
作用机制
Target of Action
It’s known that nitrobenzene derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Nitrobenzene compounds typically undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets .
Biochemical Pathways
It’s known that nitrobenzene derivatives can influence various biochemical pathways due to their reactivity .
Pharmacokinetics
The compound’s molecular weight (20924) suggests it may have suitable properties for absorption and distribution
Result of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Tert-butyl-1-methoxy-4-nitrobenzene. For instance, it’s a volatile organic compound, and high concentrations of its vapor should be avoided . Proper ventilation measures should be taken when using it, and direct contact with skin, eyes, and mucous membranes should be avoided .
生化分析
Biochemical Properties
2-Tert-butyl-1-methoxy-4-nitrobenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that may further interact with other biomolecules, potentially leading to modifications in their structure and function . Additionally, 2-Tert-butyl-1-methoxy-4-nitrobenzene can act as a substrate for certain reductases, which reduce the nitro group to an amino group, thereby altering the compound’s biochemical properties and reactivity .
Cellular Effects
The effects of 2-Tert-butyl-1-methoxy-4-nitrobenzene on cellular processes are diverse and can vary depending on the cell type. In some cell lines, this compound has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation . By modulating the activity of key signaling molecules, 2-Tert-butyl-1-methoxy-4-nitrobenzene can affect gene expression and cellular metabolism. For instance, it may upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to cope with oxidative stress . Conversely, in other cell types, it may induce apoptosis or programmed cell death, highlighting its potential as a therapeutic agent in cancer research .
Molecular Mechanism
At the molecular level, 2-Tert-butyl-1-methoxy-4-nitrobenzene exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can lead to the inhibition or activation of these biomolecules, thereby modulating their activity. For example, the interaction with cytochrome P450 enzymes can result in the inhibition of their catalytic activity, affecting the metabolism of other substrates . Additionally, 2-Tert-butyl-1-methoxy-4-nitrobenzene can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Tert-butyl-1-methoxy-4-nitrobenzene can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Over time, the degradation products may accumulate and exert different effects on cellular function compared to the parent compound . Long-term exposure to 2-Tert-butyl-1-methoxy-4-nitrobenzene in in vitro or in vivo studies has been associated with alterations in cellular metabolism and gene expression, indicating potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-Tert-butyl-1-methoxy-4-nitrobenzene in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential . At higher doses, it may induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . Additionally, chronic exposure to high doses of 2-Tert-butyl-1-methoxy-4-nitrobenzene can lead to adverse effects, such as oxidative stress and inflammation, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
2-Tert-butyl-1-methoxy-4-nitrobenzene is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . The compound undergoes oxidative metabolism, leading to the formation of hydroxylated metabolites . These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The interaction with cytochrome P450 enzymes also affects the metabolic flux and levels of other metabolites, potentially leading to metabolic imbalances .
Transport and Distribution
Within cells and tissues, 2-Tert-butyl-1-methoxy-4-nitrobenzene is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature . Additionally, it may interact with specific transporters and binding proteins that facilitate its uptake and distribution within cells . The localization and accumulation of 2-Tert-butyl-1-methoxy-4-nitrobenzene in certain tissues can influence its biological activity and toxicity .
Subcellular Localization
The subcellular localization of 2-Tert-butyl-1-methoxy-4-nitrobenzene is critical for its activity and function. This compound can localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . The presence of targeting signals or post-translational modifications may direct 2-Tert-butyl-1-methoxy-4-nitrobenzene to these compartments, where it can interact with key biomolecules and exert its effects . The subcellular localization also affects the compound’s stability and degradation, influencing its overall biological activity .
属性
IUPAC Name |
2-tert-butyl-1-methoxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)9-7-8(12(13)14)5-6-10(9)15-4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYZQINRDXVONY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



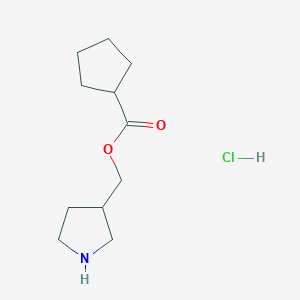

![1-[2-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397370.png)
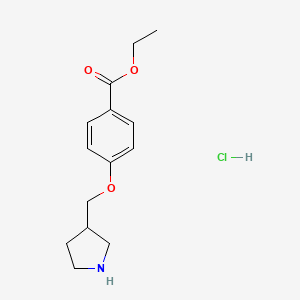
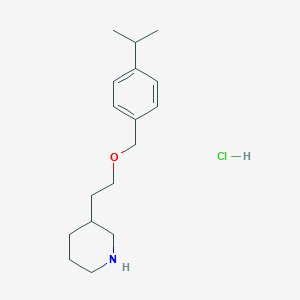
![4-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1397374.png)

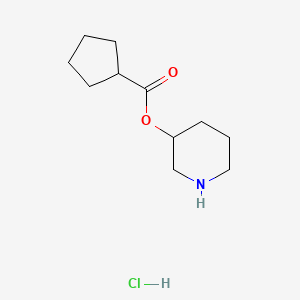

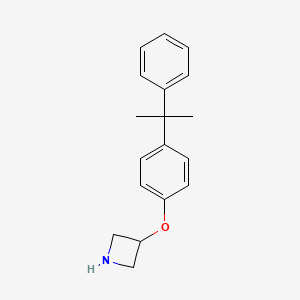
![3-([1,1'-Biphenyl]-4-ylmethoxy)azetidine](/img/structure/B1397384.png)
![2-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397387.png)
![3-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397388.png)
